

Application Note: Quantification of 6-Methyltetradecanoyl-CoA using Mass Spectrometry

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Compound of Interest

Compound Name: 6-Methyltetradecanoyl-CoA

Cat. No.: B15550637

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Introduction

6-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. Accurate quantification of this and other acyl-CoAs is crucial for understanding various physiological and pathological processes. This document provides a detailed protocol for the quantification of **6-Methyltetradecanoyl-CoA** in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of long-chain fatty acyl-CoAs, employing a robust and sensitive approach for selective detection and quantification.

The "gold standard" for precise metabolite quantification is stable isotope dilution liquid chromatography-mass spectrometry (LC-MS).^[1] This technique utilizes a stable isotope-labeled internal standard of the target analyte to account for variations during sample preparation and analysis, thereby improving accuracy.^[1] This application note will detail a method adaptable for **6-Methyltetradecanoyl-CoA**, from sample extraction to data analysis, providing researchers with a comprehensive guide for their studies.

Experimental Protocols

This protocol is adapted from established methods for long-chain acyl-CoA quantification.^{[2][3]}

Materials and Reagents

- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Ammonium hydroxide
- Internal Standard (e.g., Heptadecanoyl-CoA or a custom synthesized stable isotope-labeled **6-Methyltetradecanoyl-CoA**)
- Solid Phase Extraction (SPE) C18 cartridges
- Biological samples (e.g., tissue homogenates, cell lysates)

Sample Preparation

- Homogenization & Extraction:
 - Homogenize tissue samples (100-200 mg) or cell pellets in a suitable buffer.[\[2\]](#)
 - Add a known amount of internal standard to the homogenate.
 - Precipitate proteins by adding acetonitrile or using another appropriate method.[\[2\]](#)
 - Centrifuge to pellet the precipitated protein and collect the supernatant.
- Solid Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with methanol followed by water.
 - Load the supernatant onto the SPE cartridge.
 - Wash the cartridge to remove interfering substances.
 - Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol with ammonium hydroxide).

- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).
 - Mobile Phase A: Water with a suitable modifier (e.g., 10 mM ammonium acetate).^[4]
 - Mobile Phase B: Acetonitrile.^[4]
 - Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to separate the acyl-CoAs based on their hydrophobicity. The specific gradient will need to be optimized.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40 °C.
- Mass Spectrometry (MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).^{[2][3]}
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: The precursor-to-product ion transitions for **6-Methyltetradecanoyl-CoA** and the internal standard need to be determined. For many acyl-CoAs, a characteristic neutral loss of 507 Da is observed in positive ion mode, corresponding to the fragmentation of the 3'-phospho-ADP moiety.^{[2][3]}
 - **6-Methyltetradecanoyl-CoA** (C₂₂H₄₄N₇O₁₇P₃S):
 - Calculated Monoisotopic Mass: 851.1680 g/mol
 - Precursor Ion [M+H]⁺: m/z 852.1758

- Product Ion (after neutral loss of 507): m/z 345.1801
- Internal Standard (e.g., Heptadecanoyl-CoA [C17:0-CoA]):
 - Precursor Ion $[M+H]^+$: m/z 1020.4
 - Product Ion (after neutral loss of 507): m/z 513.4

Data Analysis and Quantification

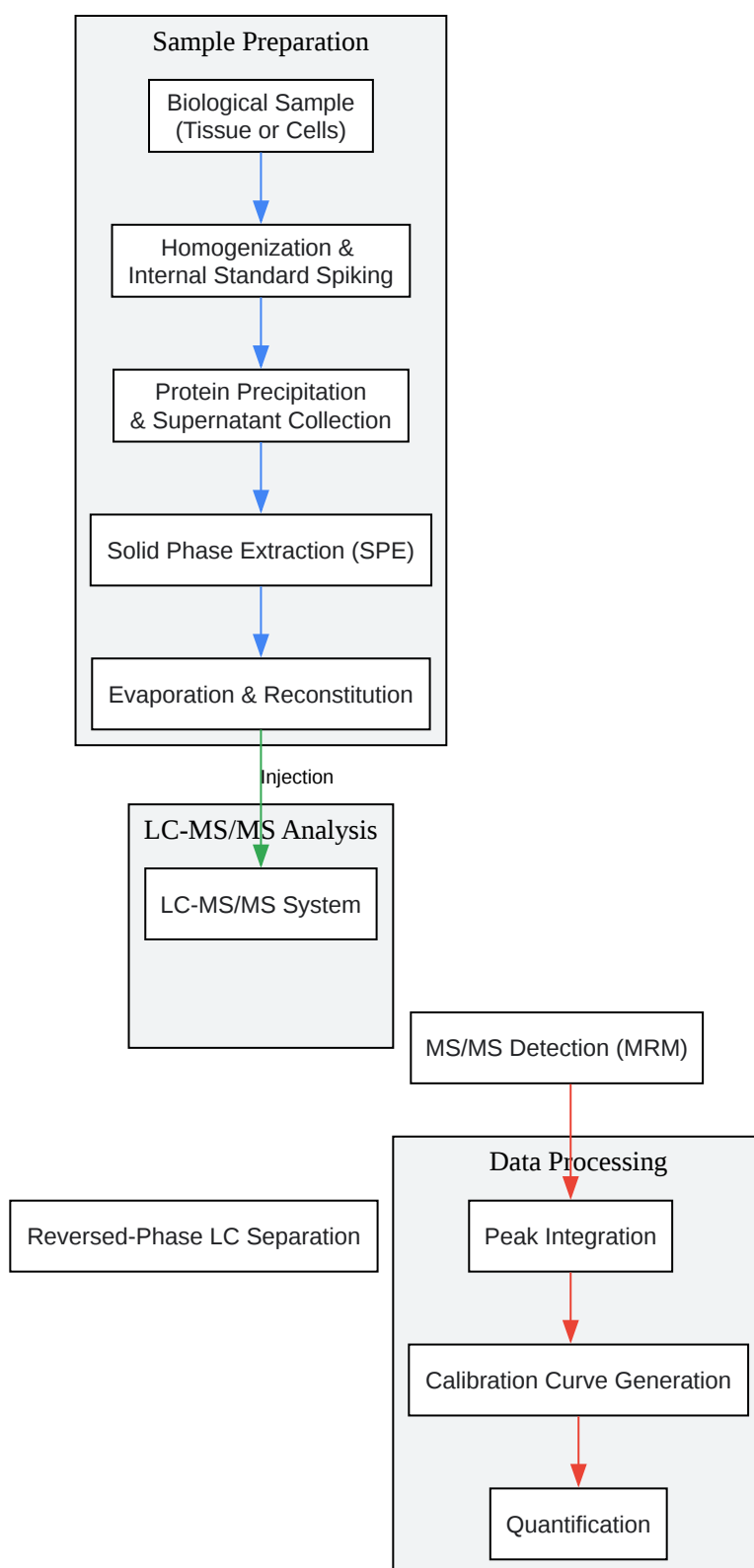
- Integrate the peak areas for the MRM transitions of **6-Methyltetradecanoyl-CoA** and the internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Generate a calibration curve using known concentrations of a **6-Methyltetradecanoyl-CoA** standard spiked with a constant amount of the internal standard.
- Determine the concentration of **6-Methyltetradecanoyl-CoA** in the samples by interpolating their peak area ratios on the calibration curve.

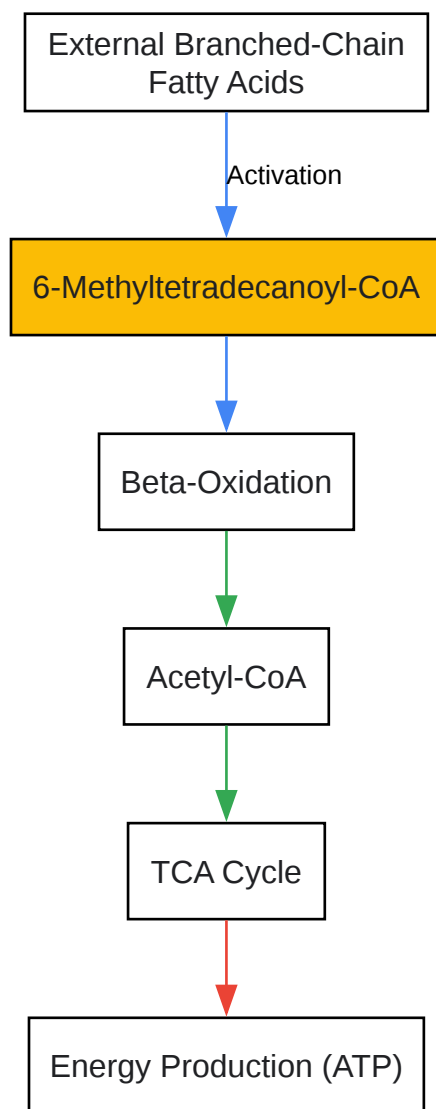
Data Presentation

The following table provides an example of how to present quantitative data for **6-Methyltetradecanoyl-CoA** in different biological samples. The values presented are hypothetical and for illustrative purposes only.

Sample ID	Sample Type	6-Methyltetradecanoyl-CoA Concentration (pmol/mg tissue)	Standard Deviation
CTRL-01	Liver	1.25	0.15
CTRL-02	Liver	1.38	0.21
TREAT-01	Liver	3.42	0.35
TREAT-02	Liver	3.89	0.41
CTRL-03	Muscle	0.45	0.08
TREAT-03	Muscle	0.98	0.12

Experimental Workflow Diagram





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